molecular formula C17H14N2O5 B5485313 4-[2-[(Z)-4-hydroxy-2-oxo-4-phenylbut-3-enoyl]hydrazinyl]benzoic acid

4-[2-[(Z)-4-hydroxy-2-oxo-4-phenylbut-3-enoyl]hydrazinyl]benzoic acid

Cat. No.: B5485313
M. Wt: 326.30 g/mol
InChI Key: SUGOLQJXZWRMJZ-UVTDQMKNSA-N
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Description

4-[2-[(Z)-4-hydroxy-2-oxo-4-phenylbut-3-enoyl]hydrazinyl]benzoic acid is an organic compound with a complex structure that includes both hydrazine and benzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[(Z)-4-hydroxy-2-oxo-4-phenylbut-3-enoyl]hydrazinyl]benzoic acid typically involves the reaction of 4-hydrazinobenzoic acid with appropriate aldehydes or ketones under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-[2-[(Z)-4-hydroxy-2-oxo-4-phenylbut-3-enoyl]hydrazinyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into hydrazine derivatives.

    Substitution: The hydrazine and benzoic acid moieties can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield hydrazine derivatives.

Scientific Research Applications

4-[2-[(Z)-4-hydroxy-2-oxo-4-phenylbut-3-enoyl]hydrazinyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 4-[2-[(Z)-4-hydroxy-2-oxo-4-phenylbut-3-enoyl]hydrazinyl]benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. The hydrazine moiety can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the benzoic acid moiety can interact with various biological receptors, leading to a range of biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-[(Z)-4-hydroxy-2-oxo-4-phenylbut-3-enoyl]hydrazinyl]benzoic acid is unique due to its combination of hydrazine and benzoic acid moieties, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

4-[2-[(Z)-4-hydroxy-2-oxo-4-phenylbut-3-enoyl]hydrazinyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c20-14(11-4-2-1-3-5-11)10-15(21)16(22)19-18-13-8-6-12(7-9-13)17(23)24/h1-10,18,20H,(H,19,22)(H,23,24)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGOLQJXZWRMJZ-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C(=O)NNC2=CC=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C(=O)C(=O)NNC2=CC=C(C=C2)C(=O)O)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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